molecular formula C20H23NO B2768601 N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023526-45-5

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2768601
CAS No.: 1023526-45-5
M. Wt: 293.41
InChI Key: MNZCLKGGGWZCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound known for its unique chemical structure and properties This compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group attached to a 2,6-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and 1-phenylcyclopentanecarboxylic acid.

    Formation of Amide Bond: The carboxylic acid is activated using reagents such as thionyl chloride or carbodiimides (e.g., DCC) to form an acyl chloride intermediate.

    Amidation Reaction: The acyl chloride reacts with 2,6-dimethylaniline under basic conditions (e.g., using triethylamine) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions precisely.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in research to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-chloroacetamide: Known for its use as an intermediate in the synthesis of pharmaceuticals.

    N-(2,6-dimethylphenyl)-2-phenylacetamide: Studied for its analgesic properties.

Uniqueness

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-9-8-10-16(2)18(15)21-19(22)20(13-6-7-14-20)17-11-4-3-5-12-17/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZCLKGGGWZCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.